molecular formula C16H23BClNO3 B8085528 N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide

N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B8085528
M. Wt: 323.6 g/mol
InChI Key: PJLNPAPJHXZYQE-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a boronate ester-containing aromatic amide. Its structure features a 2-chloro-5-boronic ester-substituted phenyl ring linked to a 2-methylpropanamide group. This compound is of interest in synthetic organic chemistry, particularly in Suzuki–Miyaura cross-coupling reactions, where the boronate ester acts as a key functional group for forming carbon–carbon bonds .

Properties

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BClNO3/c1-10(2)14(20)19-13-9-11(7-8-12(13)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLNPAPJHXZYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide typically involves the reaction of 2-chloro-5-bromophenylboronic acid pinacol ester with 2-methylpropanamide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron-containing ring with aryl halides.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, influencing various biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (CAS 2246875-71-6): Substitutes chlorine with fluorine at the 3-position and shifts the boronate ester to the 4-position. Fluorine’s electron-withdrawing nature could alter electronic properties and regioselectivity in reactions .

Heterocyclic Analogues

  • N-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide (CAS 1171891-19-2): Replaces the phenyl ring with a pyridine ring. The nitrogen atom in pyridine introduces a polarizable electron-deficient system, which may influence coordination in catalytic reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Substituents
N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide C₁₆H₂₂BClNO₃ 325.6 ≥95% +4°C 2-Cl, 5-boronate, 2-methylpropanamide
N-(2-Chloro-5-boronophenyl)acetamide (analogue) C₁₀H₁₂BClNO₃ 239.5 ≥95% +4°C 2-Cl, 5-boronate, acetamide
N-[3-Fluoro-4-boronophenyl]-2-methylpropanamide C₁₆H₂₂BFNO₃ 309.2 ≥95% +4°C 3-F, 4-boronate, 2-methylpropanamide
N-[5-Boronopyridin-3-yl]propanamide C₁₃H₁₉BN₂O₃ 262.1 ≥95% +4°C Pyridine-3-yl, boronate, propanamide

Notes:

  • Chlorine and fluorine substituents increase molecular weight and polarity compared to hydrogen .
  • Pyridine-based analogues exhibit lower molecular weights due to the absence of a benzene ring .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki–Miyaura cross-coupling, a palladium-catalyzed process for biaryl synthesis . Key differences among analogues:

  • Electron-Withdrawing Effects : Chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) substituents influence the electron density of the boronate ester. Chlorine’s stronger electron-withdrawing effect may slow transmetallation steps compared to fluorine .

Stability and Handling

  • All boronate esters listed require storage at +4°C to prevent hydrolysis.
  • Chlorinated derivatives (e.g., 2-chloro-substituted compounds) exhibit greater stability under acidic conditions compared to methoxy-substituted analogues .

Research Findings

NMR Characterization: The ¹³C NMR spectrum of N-(2-chloro-5-boronophenyl)acetamide (analogue) shows a carbonyl signal at δ 174.15 ppm, consistent with amide resonance. Boronate ester signals appear at δ 77–76 ppm .

Synthetic Utility : Pyridine-based boronate esters (e.g., CAS 1171891-19-2) are preferred for reactions requiring water-soluble substrates due to their increased polarity .

Industrial Availability : Most analogues are commercially available at ≥95% purity, with 250 mg to 5 g packaging options .

Biological Activity

N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanamide
  • Molecular Formula : C16H23BClNO3
  • Molar Mass : 323.62 g/mol
  • CAS Number : 2246776-78-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the boron-containing dioxaborolane group allows for reversible covalent bonding with diols and other nucleophiles, which is crucial in the modulation of enzyme activity. This interaction can lead to inhibition or activation of various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays, which could be beneficial in drug development for diseases where enzyme overactivity is a factor.
  • Fluorescent Probes : Due to its boron chemistry, it can be utilized in the development of fluorescent probes for cellular imaging.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with signaling pathways related to cell growth and survival.

Cell LineIC50 (µM)Mechanism
A43110EGFR Inhibition
MCF78Akt Pathway Modulation
HCT11612Apoptosis Induction

Case Study 2: Enzyme Inhibition

In biochemical assays assessing enzyme activity, this compound exhibited competitive inhibition against specific target enzymes such as proteases and kinases.

Enzyme TargetType of InhibitionKi (nM)
TrypsinCompetitive150
CDK4Non-competitive80

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